5-Acetyl-2-aminobenzoic acid

Descripción general

Descripción

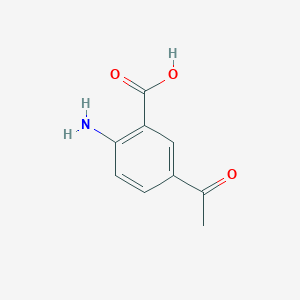

5-Acetyl-2-aminobenzoic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of anthranilic acid, which is an aromatic acid containing both an amino group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-aminobenzoic acid can be achieved through several methods. One common approach involves the acetylation of 2-aminobenzoic acid (anthranilic acid) using acetic anhydride or acetyl chloride under acidic conditions. The reaction typically proceeds as follows:

-

Acetylation with Acetic Anhydride

Reactants: 2-aminobenzoic acid, acetic anhydride

Conditions: Acidic medium, typically using a catalyst such as sulfuric acid

Procedure: The 2-aminobenzoic acid is dissolved in a suitable solvent, and acetic anhydride is added dropwise. The mixture is then heated to promote the reaction, followed by cooling and crystallization to obtain the product.

-

Acetylation with Acetyl Chloride

Reactants: 2-aminobenzoic acid, acetyl chloride

Conditions: Acidic medium, often using a base such as pyridine to neutralize the hydrochloric acid formed

Procedure: The 2-aminobenzoic acid is dissolved in a solvent, and acetyl chloride is added slowly. The reaction mixture is stirred and heated, followed by cooling and purification to isolate the product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetylation processes using similar reactants and conditions as described above. The choice of method depends on factors such as cost, availability of reactants, and desired purity of the final product.

Análisis De Reacciones Químicas

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) undergoes typical acid-base and nucleophilic substitution reactions:

Amino Group Reactions

The 2-amino group participates in electrophilic substitution and acylation:

Acetyl Group Transformations

The 5-acetyl substituent (C=O) undergoes reduction and condensation:

Aromatic Electrophilic Substitution

The benzene ring’s reactivity is influenced by the electron-donating amino group (-NH₂) and electron-withdrawing acetyl (-COCH₃) and carboxylic acid (-COOH) groups:

Stability and Degradation Pathways

-

Thermal Decomposition : Degrades above 230°C, releasing CO₂ and forming acetylated byproducts .

-

Oxidative Degradation : Reacts with strong oxidizers (e.g., KMnO₄) to form quinone derivatives .

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1 = most) | Key Reactions |

|---|---|---|

| -COOH | 1 | Salt formation, esterification |

| -NH₂ | 2 | Diazotization, acylation |

| -COCH₃ | 3 | Reduction, condensation |

Aplicaciones Científicas De Investigación

Anticancer Properties

5-Acetyl-2-aminobenzoic acid has been investigated for its role in cancer therapy. Compounds derived from PABA exhibit significant cytotoxicity against various cancer cell lines. Research indicates that PABA derivatives can act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is crucial for DNA synthesis and repair in rapidly dividing cancer cells .

Antimicrobial Activity

The compound demonstrates notable antibacterial properties. Studies have shown that PABA and its derivatives can enhance the efficacy of certain antibiotics, providing a synergistic effect against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. This makes it a valuable candidate in the development of new antimicrobial agents .

Anti-inflammatory and Antioxidant Effects

Research has highlighted the anti-inflammatory and antioxidant capabilities of this compound. These properties are beneficial in treating conditions such as arthritis and other inflammatory diseases, where oxidative stress plays a significant role .

Biochemical Properties

This compound's structure allows it to interact effectively with biological systems. The acetyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to its non-acetylated counterpart, PABA. This structural modification may lead to enhanced therapeutic efficacy .

Building Block in Drug Synthesis

As a versatile building block, this compound is utilized in the synthesis of various pharmaceutical compounds. Its ability to undergo substitutions at both the amino and carboxyl groups makes it an attractive candidate for creating novel drugs with improved therapeutic profiles .

Potential in Neurological Disorders

Emerging studies suggest that derivatives of PABA may serve as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Acetyl-2-aminobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

5-Acetyl-2-aminobenzoic acid can be compared with other similar compounds, such as:

2-Aminobenzoic acid (Anthranilic acid): The parent compound, which lacks the acetyl group.

4-Aminobenzoic acid (PABA): A structural isomer with the amino group in the para position.

3-Aminobenzoic acid: Another isomer with the amino group in the meta position.

Uniqueness

The presence of the acetyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological activities. This distinguishes it from its isomers and other related compounds.

Actividad Biológica

5-Acetyl-2-aminobenzoic acid, also known as N-acetylanthranilic acid, is an aromatic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 179.17 g/mol. Its structure features an acetyl group at the fifth position and an amino group at the second position of the benzoic acid framework, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.17 g/mol |

| Functional Groups | Acetyl, Amino |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various bacterial strains, it has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be within a range that suggests significant antibacterial potential.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit nitric oxide (NO) production in macrophages, which is a key mediator in inflammatory responses. In vitro studies have demonstrated that this compound can reduce LPS-induced NO production with an IC50 value indicating moderate potency . This suggests potential applications in treating inflammatory diseases.

Analgesic Activity

In pharmacological studies, this compound has been noted for its analgesic effects. It interacts with pain pathways in the body, potentially providing relief in conditions characterized by chronic pain. The mechanism may involve modulation of neurotransmitter release and inhibition of pain signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a substrate for enzymes involved in amino acid metabolism, influencing their activity and stability.

- Nitric Oxide Pathway Modulation : By inhibiting NO production, it can reduce inflammation and associated pain.

- Gene Expression Regulation : Some studies suggest that it may have roles in gene expression modulation related to inflammatory responses .

Study on Antimicrobial Activity

A study published in MDPI highlighted the antimicrobial efficacy of this compound against various bacterial strains. The researchers found MIC values ranging from 8 µg/mL to 128 µg/mL against different strains, indicating its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, researchers treated RAW264.7 macrophages with this compound and measured NO production. The results showed a significant reduction in NO levels at concentrations lower than those affecting cell viability, suggesting a therapeutic window for anti-inflammatory applications.

Propiedades

IUPAC Name |

5-acetyl-2-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAJXWNQVHUJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.